4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-17(22-19-11)13-9-16(21)20(10-13)15-8-4-6-12-5-2-3-7-14(12)15/h4,6,8,13H,2-3,5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJPWKXXMCAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C17H22N4O2
- Molecular Weight: 314.39 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
1. Antitumor Activity
Studies have demonstrated that compounds with similar oxadiazole moieties often exhibit significant anticancer properties. The presence of the tetrahydronaphthalene group is hypothesized to enhance the cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this molecule have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
2. Anticonvulsant Properties
The pyrrolidinone scaffold is known for its anticonvulsant activity. Preliminary studies suggest that the compound may inhibit certain neurotransmitter receptors involved in seizure activity. In animal models, it has shown promise in reducing seizure frequency and severity .
3. Anti-inflammatory Effects
In vitro assays have indicated that this compound can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation: Similar compounds have been shown to interact with GABAergic receptors and NMDA receptors, suggesting a possible mechanism for anticonvulsant activity.
- Cell Cycle Arrest: Studies indicate that related oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases: Some analogs have been found to inhibit specific kinases involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
Case Study 1: Antitumor Efficacy
In a study involving a series of oxadiazole derivatives, one analog demonstrated an IC50 value of 25 µM against MCF-7 breast cancer cells. This was attributed to its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Anticonvulsant Activity
Another study evaluated the anticonvulsant effects of similar compounds in a pentylenetetrazole-induced seizure model in mice. The compound reduced seizure duration significantly compared to control groups, showing potential as a therapeutic agent for epilepsy .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole differs from tetrazole (4i, 4j) or thiazolidinone (3–11) in electronic properties and bioavailability. Oxadiazoles are less acidic than tetrazoles but offer better metabolic stability . The pyrrolidin-2-one core is a five-membered lactam, contrasting with six-membered pyrimidin-2-one (4i) or fused imidazopyridine (1l), which may influence ring strain and binding affinity.
Coumarin in 4i/4j introduces fluorescence and anticoagulant properties absent in the target compound .
Synthetic Approaches: Most analogs (4i, 4j, 3–11) employ reflux in ethanol for cyclization or coupling, while 1l uses a one-pot two-step method for complexity . The target compound’s synthesis likely requires similar conditions but remains unreported.
Research Findings and Implications
Pharmacological Potential (Inferred):
- The target’s oxadiazole may enhance kinase or protease inhibition compared to thiazolidinones (3–11), which are associated with antidiabetic activity .
- Tetrahydronaphthalenyl could improve blood-brain barrier penetration relative to coumarin (4i), making the target a candidate for CNS-targeted therapies .
Physicochemical Properties:
- The imidazopyridine 1l has a higher melting point (243–245°C) due to its rigid fused-ring system, whereas the target compound’s partially saturated structure may lower its melting point, enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
